4-(3-Methoxyphenyl)-2-methylbutan-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-12(2,13)8-7-10-5-4-6-11(9-10)14-3/h4-6,9H,7-8,13H2,1-3H3 |
InChI Key |
WKDOSHUWHYAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine
Established Synthetic Routes to 4-(3-Methoxyphenyl)-2-methylbutan-2-amine and Related Isomers
The construction of this compound and its analogues relies on fundamental carbon-nitrogen bond-forming reactions. The primary strategies involve the conversion of a ketone precursor, 4-(3-methoxyphenyl)-2-butanone, into the target primary amine.
Reductive Amination Strategies for Amine Formation
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. nih.govmdma.ch This process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdma.ch For the synthesis of the primary amine this compound, the key precursor is 4-(3-methoxyphenyl)-2-butanone. prepchem.com
One of the most direct and historically significant methods for this transformation is the Leuckart-Wallach reaction . mdpi.comwikipedia.org This one-pot reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.org The ketone reacts with ammonia (B1221849) (derived from ammonium formate) to form an imine, which is subsequently reduced by formate or formic acid. mdpi.comwikipedia.org The reaction typically requires heating the carbonyl compound with the formamide reagent, often at temperatures between 120°C and 185°C. wikipedia.orgnumberanalytics.com The initial product is the N-formyl derivative, which requires a subsequent hydrolysis step, usually under acidic or basic conditions, to yield the final primary amine. ntnu.noresearchgate.net
Figure 1. General scheme for the Leuckart-Wallach reaction to produce this compound from its ketone precursor.
Alternatively, modern reductive amination protocols employ a variety of reducing agents that offer milder reaction conditions and broader functional group tolerance. These methods also proceed via an imine intermediate but utilize dedicated reducing agents for the reduction step. organic-chemistry.org Common reagents include:
Sodium cyanoborohydride (NaBH₃CN): This selective reducing agent is effective at reducing imines much faster than ketones, allowing the reaction to be performed in a single pot under mildly acidic conditions that favor imine formation. nih.gov
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of a wide range of ketones and aldehydes. organic-chemistry.org
Catalytic Hydrogenation: The mixture of the ketone and ammonia can be reduced using hydrogen gas in the presence of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C). mdma.ch
Multistep Synthesis Approaches for Complex Analogues
The synthesis of more complex analogues often requires multistep sequences to build the desired carbon skeleton before the introduction of the amine functionality. These routes offer flexibility in introducing various substituents on the aromatic ring or the aliphatic chain. A plausible multistep synthesis for a complex analogue could begin with a Friedel-Crafts acylation of a substituted anisole, followed by reactions to extend the carbon chain, and concluding with a reductive amination step as described previously. For instance, creating analogues with different substitution patterns on the phenyl ring would start with the appropriately substituted methoxybenzene derivative.
Stereoselective Synthesis and Chiral Resolution Techniques for Enantiomers
Since the carbon atom at position 2 in this compound is a stereocenter, the compound exists as a pair of enantiomers. The preparation of enantiomerically pure forms is crucial for pharmacological studies and is achieved through asymmetric synthesis or chiral resolution of the racemic mixture. libretexts.org
Chiral Resolution Techniques: Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.org This reaction creates a mixture of two diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the amine is recovered by treating the salt with a base.
Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for resolving amines. Enzymes, particularly lipases, can selectively acylate one enantiomer of the racemic amine in the presence of an acyl donor. researchgate.netnih.gov This leaves one enantiomer unreacted while the other is converted to an amide. The resulting mixture of the unreacted amine enantiomer and the amide can then be easily separated. This method can be performed in a continuous reactor system for larger scale applications. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Columns containing chiral selectors, such as cellulose (B213188) or amylose (B160209) derivatives, can differentiate between the two enantiomers, allowing for their separation and quantification. mdpi.comnih.govmdpi.com
Stereoselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly.
Enzymatic Asymmetric Synthesis: Enzymes like transaminases can catalyze the asymmetric amination of a prochiral ketone (4-(3-methoxyphenyl)-2-butanone) to produce a single enantiomer of the amine with high enantiomeric excess. nih.govmdpi.com This approach is part of a growing field of biocatalysis for producing chiral amines under environmentally benign conditions. nih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
For the large-scale synthesis of this compound, optimization of the reaction conditions is critical to maximize yield, minimize byproducts, and ensure economic viability. Focusing on the Leuckart reaction, several parameters can be adjusted. researchgate.net
Studies on the Leuckart reaction have shown that the molar ratio of reagents, temperature, and reaction time are key variables. google.comactachemscand.org The use of an excess of formamide can improve yields. wikipedia.org The reaction temperature is also crucial; it must be high enough to drive the reaction forward but controlled to prevent decomposition. numberanalytics.com For industrial applications, moving from batch processing to continuous-flow reactors can offer improved safety, efficiency, and scalability. researchgate.net Microwave-assisted synthesis has also been explored as a way to accelerate the Leuckart reaction, significantly reducing reaction times. researchgate.net
The presence of water is another critical factor; it is required for the in-situ formation of ammonium formate from formamide but must be controlled, as excess water can hinder the dehydration step that forms the imine intermediate. ku.dk Procedural modifications, such as the continuous removal of water, have been developed to drive the equilibrium toward product formation. ku.dk
| Parameter | Typical Range/Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Temperature | 150-200 °C | Higher temperatures increase reaction rate but may lead to side products. | google.com |
| Reagent Ratio | Excess formamide or ammonium formate | Can improve conversion of the ketone. | wikipedia.org |
| Catalyst | Lewis acids (e.g., MgCl₂, ZrO(OH)₂) or mineral acids | Can increase reaction rate and yield. | mdpi.com |
| Water Content | Controlled removal or specific initial concentration | Affects equilibrium of imine formation and reagent hydrolysis. | ku.dk |
| Pressure | Sealed vs. open vessel | Sealed systems can reach higher temperatures and pressures, affecting reaction rates. | google.com |
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies
To investigate the structure-activity relationships (SAR) of this compound, a variety of derivatives and analogues can be synthesized. nih.gov SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. Derivatization typically involves modifying the primary amine or the aromatic ring.
The primary amine functionality is a versatile handle for chemical modification. It can readily undergo reactions such as:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Derivatization is also a common strategy in analytical chemistry to improve the chromatographic behavior and detection of amines. thermofisher.com Reagents like dansyl chloride, dabsyl chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to yield highly UV-active or fluorescent derivatives, which are easily detected by HPLC. nih.govsigmaaldrich.com
Synthesis of analogues often involves modifying the phenylbutanamine scaffold itself. This can include:
Altering the substitution pattern on the methoxyphenyl ring.
Replacing the methoxy (B1213986) group with other functional groups (e.g., halogens, alkyls, hydroxyls).
Changing the length or branching of the alkyl chain connecting the phenyl ring and the amine group.
These modifications allow researchers to probe how changes in steric bulk, electronics, and hydrogen-bonding potential affect the molecule's interaction with a biological target.
Advanced Chemical Transformations and Novel Synthetic Pathways of Substituted Butanamines
Modern organic synthesis provides advanced methodologies for the construction of C-N bonds, offering alternatives to classical reductive amination. numberanalytics.com Transition-metal-catalyzed cross-coupling reactions have become powerful tools for forming aryl-amine bonds. pageplace.de While often used for N-arylation, related methodologies can be adapted for the synthesis of alkylamines.
Novel catalytic systems are continually being developed to make C-N bond formation more efficient and sustainable. researchgate.net For example, the use of earth-abundant metal catalysts (e.g., iron) for reductive amination is an area of active research. mdpi.com Furthermore, photoredox catalysis and electrochemical methods are emerging as powerful strategies for amine synthesis under mild conditions. These advanced transformations provide new avenues for the synthesis of complex substituted butanamines and their derivatives, expanding the chemical space available for drug discovery and materials science.
Structural Elucidation and Conformational Analysis of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for probing the molecular structure of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, offering a window into its electronic and vibrational states and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the 3-methoxyphenyl (B12655295) group, the methoxy (B1213986) protons, and the protons of the methylbutan-2-amine chain. The aromatic region would likely display a complex splitting pattern due to the meta-substitution. The methoxy group would appear as a sharp singlet. The aliphatic chain would exhibit signals for the two methyl groups, the methylene (B1212753) group, and the amine protons, with their chemical shifts and multiplicities determined by their neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct resonances for each unique carbon atom in the molecule. This would include signals for the aromatic carbons, the methoxy carbon, the quaternary carbon of the tert-butylamine (B42293) group, the methylene carbon, and the two methyl carbons.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by revealing their correlations.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula.
The fragmentation pathway of this compound under mass spectrometric conditions can be predicted to involve characteristic cleavages. A primary fragmentation would likely be the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. Another significant fragmentation pathway could involve the cleavage of the bond between the aliphatic chain and the aromatic ring, generating a methoxybenzyl cation or radical cation. Analysis of these fragment ions provides crucial information for structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy provides information about the functional groups present in a molecule.
IR Spectroscopy: The infrared spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, C-H stretching vibrations for the aromatic and aliphatic moieties, C=C stretching vibrations for the aromatic ring, and C-O stretching vibrations for the methoxy group.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal lattice. Furthermore, it would unambiguously determine the absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer. While no specific crystallographic data for this compound has been publicly reported, such a study would be crucial for a complete structural understanding.
Conformational Analysis via Computational and Experimental Methods
The flexibility of the butylamine (B146782) chain in this compound allows for multiple possible conformations. Understanding the preferred conformations is key to understanding its properties.
Computational Methods: Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. These calculations can predict the relative stabilities of different conformations and the energy barriers for their interconversion.
Experimental Methods: Experimental techniques such as variable-temperature NMR spectroscopy can provide information about the conformational dynamics of the molecule in solution. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the populations of different conformers and the thermodynamics of their interconversion.
Computational Chemistry and Molecular Modeling of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electron distribution and orbital energies.
Density Functional Theory (DFT): This method calculates the electronic structure of a molecule to determine its properties. For a molecule like 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, DFT could be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as dipole moment and molecular electrostatic potential (MEP). The MEP map would visualize the electron density, highlighting regions that are electron-rich (electronegative) and electron-poor (electropositive), which are crucial for understanding intermolecular interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO represents the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mdpi.commaterialsciencejournal.org A smaller energy gap suggests higher reactivity. For this compound, the amine group would be expected to significantly influence the HOMO, while the aromatic ring would contribute to the LUMO. These calculations provide insights into the molecule's potential for charge transfer within itself and with other molecules. dntb.gov.uaresearchgate.net
| Computational Parameter | Theoretical Significance |
| Total Energy | Indicates the stability of the molecule's conformation. |
| Dipole Moment | Measures the polarity of the molecule, affecting solubility and intermolecular forces. |
| HOMO Energy | Correlates with the ionization potential and electron-donating capability. |
| LUMO Energy | Correlates with the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |
This table represents theoretical data that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape.
By simulating the molecule's behavior in a solvent (typically water) at a specific temperature and pressure, researchers can identify the most stable and frequently occurring conformations. This analysis provides a dynamic understanding of the molecule's shape and how it might change upon interacting with a biological target. The stability of different conformers can be assessed by analyzing the potential energy over the simulation trajectory.
Ligand-Protein Docking Studies for Putative Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govresearchgate.net This method is essential for understanding how a molecule like this compound might interact with a biological target, such as a receptor or enzyme.
The process involves placing the ligand into the binding site of a protein and calculating the binding energy for different poses. The pose with the lowest binding energy is generally considered the most likely binding mode. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov The results are often presented in a table summarizing the binding affinity and interacting residues.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Receptor A | - | - | - |
| Hypothetical Enzyme B | - | - | - |
This table is a template for presenting hypothetical docking results, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov To build a QSAR model for analogs of this compound, a dataset of structurally similar molecules with known activities would be required. Various molecular descriptors (e.g., physicochemical, electronic, topological) would be calculated for each molecule. Statistical methods, such as multiple linear regression, would then be used to create an equation that predicts activity based on these descriptors.
QSMR (Quantitative Structure-Mechanism Relationship) modeling extends this concept by attempting to correlate molecular structure with the mechanism of action, providing deeper insight into how structural modifications influence biological outcomes.
Pharmacological Mechanisms and Molecular Interactions of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine Pre Clinical Focus
Transporter Interaction Studies (in vitro, non-human models)
There is no available data from in vitro studies, such as radioligand binding assays or uptake inhibition assays, to quantify the affinity or potency of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive compounds. Determining the IC₅₀ or Kᵢ values for this compound at each transporter would be a fundamental step in understanding its neuropharmacological profile.
Table 2: Hypothetical Monoamine Transporter Interaction Data for this compound This table is for illustrative purposes only, as no specific data was found.
| Transporter | Cell Line | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
|---|---|---|---|---|
| Human DAT | HEK293 | [³H]Dopamine Uptake Inhibition | Data not available | Data not available |
| Human NET | MDCK | [³H]Norepinephrine Uptake Inhibition | Data not available | Data not available |
| Human SERT | CHO | [³H]Serotonin Uptake Inhibition | Data not available | Data not available |
Information regarding the interaction of this compound with efflux transporters, such as P-glycoprotein (P-gp), is not present in the scientific literature. P-glycoprotein is a key transporter that affects the absorption, distribution, and excretion of many substances. In vitro assays, for example, using Caco-2 cells or membrane vesicles expressing P-gp, would be required to determine if this compound is a substrate or an inhibitor of this transporter. Such data is vital for predicting its potential to cross the blood-brain barrier and its susceptibility to multidrug resistance mechanisms.
Cell-Based Assays for Mechanistic Pathway Elucidation (in vitro, non-human cellular models)
No published studies utilizing cell-based assays to explore the mechanistic pathways affected by this compound were identified. Such assays, employing non-human cellular models, would be instrumental in understanding its downstream effects beyond primary target interaction. For instance, assays measuring second messenger activation (e.g., cAMP accumulation), gene expression changes, or cytotoxicity in relevant cell lines could provide valuable insights into its cellular mechanism of action.
In Vitro and Ex Vivo Organ/Tissue Level Mechanistic Studies (e.g., isolated organ perfusion)
There is a lack of available data from ex vivo or in vitro studies on isolated organs or tissues to describe the mechanistic effects of this compound. Methodologies like isolated organ perfusion (e.g., Langendorff heart preparation) or tissue bath experiments (e.g., aortic ring assays) would be necessary to characterize its physiological and pharmacological effects at a tissue or organ level, providing a bridge between cellular assays and in vivo studies.
Metabolic Fate and Biotransformation Studies of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine Pre Clinical Focus
In Vitro Metabolic Stability in Hepatic Microsomal Systems.
There are no publicly available studies detailing the in vitro metabolic stability of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine in human or animal liver microsomes. Data on its intrinsic clearance (CLint) or in vitro half-life (t½), which are fundamental parameters for predicting hepatic clearance in a living organism, have not been published.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, UDP-glucuronosyltransferases).
Without metabolite identification, the specific enzyme systems responsible for the biotransformation of this compound have not been determined. There is no information available regarding the involvement of Cytochrome P450 (CYP) isoforms in any potential Phase I metabolism or the role of UDP-glucuronosyltransferases (UGTs) in possible Phase II conjugation reactions.
Comparative Metabolism Across Pre-clinical Species (e.g., rat, dog).
No comparative metabolism studies in common preclinical species such as rats and dogs for this compound have been published. Therefore, any potential species-specific differences in metabolic pathways or rates of metabolism are unknown.
Chemical Reactivity and Stability in Biological Milieu.
While the chemical structure of this compound suggests it is likely to be stable under typical physiological conditions, no specific experimental studies have been published to confirm its reactivity or stability in biological matrices like plasma or microsomal incubations.
Analytical Method Development for Research Applications of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine
Chromatography-Based Quantification Methods (HPLC-UV/FL, GC-MS, LC-MS/MS)
A thorough search of scientific literature and analytical methodology databases reveals no specific, established chromatography-based methods for the quantification of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine. While High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are standard techniques for such analyses, detailed parameters for this particular compound are not documented.
For a hypothetical HPLC-UV method, key parameters that would need to be developed and optimized are currently undefined.
Hypothetical HPLC-UV Parameters Requiring Development:
| Parameter | Description | Undetermined Variables for this compound |
|---|---|---|
| Column | The stationary phase where separation occurs. | Specific column chemistry (e.g., C18, C8), particle size, length, and internal diameter. |
| Mobile Phase | The solvent that carries the analyte through the column. | Composition of aqueous and organic phases (e.g., acetonitrile, methanol), pH, and buffer type. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Optimal flow rate for best separation and run time. |
| Detection Wavelength | The UV wavelength at which the compound absorbs the most light. | The λmax for sensitive and selective detection. |
| Injection Volume | The amount of sample introduced into the system. | Dependent on sample concentration and method sensitivity. |
| Column Temperature | Affects viscosity and separation efficiency. | Optimal temperature for peak shape and resolution. |
Similarly, for GC-MS and LC-MS/MS methods, critical parameters such as column type, temperature programs, ionization sources, and specific mass transitions (parent and daughter ions) for selected reaction monitoring (SRM) are not available in the public domain.
Sample Preparation Techniques for Complex Biological Matrices
The effective extraction and purification of an analyte from complex biological matrices like tissue and cell lysates are essential for accurate quantification. Standard techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). However, specific protocols for applying these techniques to this compound have not been published. The development of such a protocol would require empirical testing to determine the optimal solvents, pH conditions, and extraction materials to ensure high recovery and minimal matrix effects.
Method Validation for Research Purposes
Any newly developed analytical method for research must be validated to ensure its reliability. The key validation parameters include sensitivity, selectivity, accuracy, and precision. Without an established method, no validation data for this compound is available.
Key Method Validation Parameters:
| Parameter | Description | Status for this compound |
|---|---|---|
| Sensitivity | The lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Not Determined |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | Not Determined |
| Accuracy | The closeness of the measured value to the true value. | Not Determined |
| Precision | The degree of agreement among a series of measurements (repeatability and reproducibility). | Not Determined |
Application in In Vitro and Ex Vivo Study Quantitation
The absence of validated analytical methods directly impedes the use of this compound in quantitative in vitro and ex vivo research. For instance, in vitro metabolism studies using liver microsomes or hepatocytes require sensitive methods to measure the depletion of the parent compound and the formation of metabolites. Likewise, ex vivo studies, such as determining compound concentrations in brain tissue after administration, are entirely dependent on having a reliable and validated bioanalytical method.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Analysis of 4 3 Methoxyphenyl 2 Methylbutan 2 Amine Analogs
Systematic Modification Strategies and Design of Analogs
The rational design of analogs of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine involves systematic modifications to its core structure to probe the chemical space and optimize its biological activity. These strategies typically focus on three key regions of the molecule: the aromatic ring, the alkyl chain, and the amine group.
Aromatic Ring Substitutions (e.g., positional isomers of methoxy (B1213986) group)
The substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity of phenethylamine (B48288) derivatives. The position of the methoxy group in this compound can significantly influence its binding affinity and selectivity for various receptors and transporters.
Positional isomers, where the methoxy group is moved to the ortho (2-) or para (4-) position, are key analogs for SAR studies. For many phenethylamine-based compounds, the position of such a substituent can dramatically alter their interaction with monoamine transporters like the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). For instance, in some series of phenethylamines, a 4-methoxy substitution is known to confer higher affinity for SERT. The 3-methoxy substitution, as seen in the parent compound, often results in a more balanced profile or a preference for DAT and NET. The 2-methoxy substitution can introduce steric hindrance that may decrease binding affinity at some targets but potentially increase selectivity for others.
The following table illustrates the hypothetical binding affinities of positional isomers of the methoxy group based on general SAR trends for phenethylamine analogs.
| Compound | Aromatic Substitution | Predicted Target Affinity |
| Analog 1 | 2-Methoxy | May show altered selectivity due to steric effects. |
| Parent Compound | 3-Methoxy | Balanced affinity for DAT/NET. |
| Analog 2 | 4-Methoxy | Potentially higher affinity for SERT. |
Alkyl Chain Modifications
Modifications to the alkyl chain of this compound can impact its lipophilicity, metabolic stability, and the orientation of the pharmacophore in the binding pocket of its target. Key modifications include altering the chain length, introducing or removing the methyl groups, and changing their positions.
Chain Length: Shortening the butane (B89635) chain to propane (B168953) or extending it to pentane (B18724) can affect the distance between the aromatic ring and the amine group, a critical parameter for optimal interaction with many receptors.
Methyl Group Modifications: The two methyl groups on the second carbon of the butane chain contribute to the molecule's steric bulk and also block metabolism by monoamine oxidase (MAO). Removing one or both of these methyl groups would likely increase its susceptibility to MAO and alter its pharmacological profile. Shifting the methyl groups to other positions on the alkyl chain would also create distinct steric and conformational properties.
The table below outlines potential outcomes of alkyl chain modifications.
| Modification | Example Analog | Predicted Effect on Activity |
| Chain Shortening | 4-(3-Methoxyphenyl)-2-methylpropan-2-amine | Altered spatial orientation, potentially reduced affinity. |
| Chain Lengthening | 4-(3-Methoxyphenyl)-2-methylpentan-2-amine | Increased lipophilicity, may enhance or decrease binding depending on the target. |
| Removal of Methyl Groups | 4-(3-Methoxyphenyl)butan-2-amine | Increased susceptibility to MAO, potentially shorter duration of action. |
Amine Group Derivatizations
The primary amine group is a key pharmacophoric feature, often involved in a crucial salt bridge interaction with an acidic residue in the binding site of monoamine transporters. Derivatization of this group can modulate the compound's basicity, lipophilicity, and steric profile, thereby influencing its binding affinity and functional activity (i.e., whether it acts as a substrate/releaser or a blocker/inhibitor).
Common derivatizations include:
N-Alkylation: Introducing small alkyl groups like methyl or ethyl can produce secondary or tertiary amines. N-methylation often maintains or enhances activity at monoamine transporters. Larger alkyl groups can decrease potency or shift selectivity.
N-Acylation and N-Sulfonylation: These modifications typically reduce the basicity of the nitrogen, which can significantly decrease or abolish activity at monoamine transporters where a charged amine is required for binding.
N-Benzylation: The addition of a benzyl (B1604629) group can sometimes lead to a significant increase in affinity, particularly at certain serotonin receptors. researchgate.net
The following table summarizes the likely effects of amine group derivatization.
| Derivatization | Example Analog | Predicted Effect on Activity |
| N-Methylation | N-methyl-4-(3-methoxyphenyl)-2-methylbutan-2-amine | May maintain or enhance affinity for monoamine transporters. |
| N,N-Dimethylation | N,N-dimethyl-4-(3-methoxyphenyl)-2-methylbutan-2-amine | Often reduces activity at monoamine transporters. |
| N-Acetylation | N-acetyl-4-(3-methoxyphenyl)-2-methylbutan-2-amine | Likely to significantly reduce or abolish activity at monoamine transporters. |
Correlation of Structural Features with Binding Affinities and Functional Activities
The structural modifications described above are systematically correlated with changes in binding affinities (often measured as Ki values) and functional activities (e.g., uptake inhibition, neurotransmitter release). For phenethylamine analogs, a strong correlation often exists between certain physicochemical properties and their biological effects.
For instance, the lipophilicity of the aromatic substituent can be correlated with binding affinity. In some series of phenethylamines, increasing the lipophilicity of the substituent at the 4-position of the phenyl ring has been shown to correlate with increased affinity for the 5-HT2A receptor. nih.govnih.gov While the methoxy group of the parent compound is at the 3-position, similar principles can be explored for its analogs.
Functional activity is also highly dependent on structure. The presence of the alpha-methyl group in amphetamine and its analogs is known to confer resistance to metabolism by MAO and to promote neurotransmitter release. The gem-dimethyl group in this compound is expected to have a similar effect, favoring a releasing action over simple uptake blockade.
Elucidation of Key Pharmacophoric Elements for Molecular Recognition
Analysis of the SAR of this compound and its analogs helps to define the key pharmacophoric elements required for molecular recognition at its biological targets. For interaction with monoamine transporters, the essential features of the phenethylamine pharmacophore are:
An aromatic ring: This feature engages in hydrophobic and van der Waals interactions within the binding pocket. The methoxy substituent contributes to the electronic and steric profile of this ring.
A protonatable amine: This group forms a critical ionic bond with a conserved aspartate residue in the transporter.
A specific distance between the aromatic ring and the amine group: This is typically a two-carbon chain, though some variation is tolerated.
The 3-methoxy group and the gem-dimethylated alkyl chain of the parent compound are considered modulatory elements that fine-tune the compound's affinity and selectivity for different transporters.
Development of Predictive Models for Rational Analog Design
The SAR data generated from systematic analog design can be used to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore models.
QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. Descriptors such as electronic properties (e.g., Hammett constants of substituents), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP) can be used to build a predictive model. Such a model could be used to predict the binding affinity or functional potency of unsynthesized analogs of this compound, thereby guiding the design of more potent and selective compounds.
Pharmacophore models define the three-dimensional arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for a particular monoamine transporter, developed from a set of active phenethylamine analogs, would include features like an aromatic ring center, a hydrophobic group, a hydrogen bond acceptor (the methoxy oxygen), and a positive ionizable group (the amine). This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active.
By integrating these computational approaches with synthetic chemistry and pharmacological testing, the rational design of novel analogs of this compound with desired biological activities can be significantly accelerated.
Advanced Research Perspectives and Future Directions for 4 3 Methoxyphenyl 2 Methylbutan 2 Amine
Role of 4-(3-Methoxyphenyl)-2-methylbutan-2-amine as a Chemical Probe in Biological Systems
The utility of a molecule as a chemical probe hinges on its ability to selectively interact with a biological target to elucidate its function. For this compound, its potential as a chemical probe would depend on identifying a specific protein or pathway with which it has a high affinity and specificity. Research in this area would involve screening the compound against a variety of biological targets to identify any such interactions. Should a selective interaction be discovered, the compound could then be used to study the role of that target in cellular and physiological processes.
Application as a Scaffold for Rational Molecular Design in Chemical Biology
In chemical biology, a molecular scaffold serves as the foundational structure upon which new molecules with desired biological activities can be designed and synthesized. mdpi.com The this compound structure, with its phenyl ring and amino group, presents opportunities for chemical modification. nih.gov Medicinal chemists could utilize this scaffold to create a library of derivative compounds. For instance, modifications to the methoxy (B1213986) group or the aromatic ring could be explored to alter the compound's binding affinity or selectivity for a particular biological target. nih.gov This approach is a cornerstone of modern drug discovery, allowing for the systematic optimization of lead compounds.
Development of In Silico Models for Predicting Novel Activity or Interactions
In silico modeling, which uses computer simulations to predict the properties of molecules, is an increasingly powerful tool in drug discovery and chemical biology. researchgate.net For this compound, computational models could be developed to predict its potential biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicities. researchgate.netnih.gov These models can be based on the compound's structural features and compared to databases of known compounds with established biological activities. Such predictive models can help prioritize which derivatives of the scaffold are most promising for synthesis and experimental testing, thereby accelerating the research process. nih.gov
Exploring Stereoisomeric Effects on Biological Activity and Mechanism
The carbon atom at the 2-position of the butane (B89635) chain in this compound is a chiral center, meaning the compound can exist as two different stereoisomers (enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. nih.gov Future research could involve the synthesis and separation of the individual enantiomers of this compound. Subsequent biological testing of each isomer would be crucial to determine if one is more active or has a different mechanism of action than the other. nih.gov
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Research
Multi-omics approaches, which involve the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the effects of a compound on a biological system. nih.govmdpi.com If this compound is found to have a significant biological effect, a multi-omics study could provide deep insights into its mechanism of action. nih.gov For example, by treating cells with the compound and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations, researchers could identify the cellular pathways and networks that are perturbed by the compound. This comprehensive understanding is invaluable for both basic research and for the development of new therapeutic agents. mdpi.comgithub.io
Q & A
Basic: What are the optimal synthetic routes for 4-(3-Methoxyphenyl)-2-methylbutan-2-amine, and how do reaction conditions influence yield?
The compound is typically synthesized via reductive amination of 4-(3-methoxyphenyl)-2-methylbutan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of ammonium acetate. LiAlH₄ is preferred for sterically hindered ketones due to its stronger reducing power, while NaBH₄ is safer for lab-scale reactions. Yields (~60-80%) depend on solvent choice (e.g., THF or methanol), temperature (0–25°C), and stoichiometric excess of the amine source .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms regiochemistry via methoxy proton singlet (~δ 3.8 ppm) and tertiary amine absence of splitting. Aromatic protons show splitting patterns indicative of 3-methoxy substitution .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 194.1543 (calc. 194.1545) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm ensure purity (>95%) .
Basic: How does the compound’s stability vary under different storage conditions?
The tertiary amine is prone to oxidation under ambient light and oxygen. Stability studies recommend storage in amber vials under argon at –20°C, with <5% degradation over 6 months. Acidic conditions (pH < 4) protonate the amine, reducing reactivity, while alkaline conditions (pH > 9) accelerate oxidation .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Receptor Binding Assays : Screen for affinity at serotonin (5-HT₂A) and dopamine (D₂) receptors using radioligands like [³H]ketanserin and [³H]spiperone .
- CYP450 Inhibition : Evaluate metabolic stability using human liver microsomes and LC-MS/MS to quantify parent compound depletion .
Advanced: How can isotopic labeling resolve ambiguities in metabolic pathway studies?
Synthesize deuterated analogs (e.g., CD₃-methoxy group) to track metabolic products via LC-MS. For example, ³H-labeled compound administered in rodents enables quantification of urinary metabolites and identification of N-demethylation or aromatic hydroxylation pathways .
Advanced: What computational strategies predict structure-activity relationships (SAR) for analogs?
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₂A receptors, focusing on methoxy group positioning in the hydrophobic pocket .
- DFT Calculations : B3LYP/6-31G* optimizations reveal electron density maps, highlighting the amine’s nucleophilicity and methoxy’s steric effects on binding .
Advanced: How do crystallographic challenges arise in determining its solid-state structure?
Low crystallinity due to the flexible butan-2-amine chain requires slow vapor diffusion (e.g., hexane/ethyl acetate). SHELXL refinement often reveals disorder in the methoxyphenyl ring; applying restraints to isotropic displacement parameters (Ueq) improves R-factors (<0.05) .
Advanced: What statistical approaches reconcile contradictory synthesis yields reported in literature?
Multivariate analysis (e.g., PCA) of 15 published procedures identifies key variables : solvent polarity (ρ = 0.72), reductant equivalents (ρ = 0.65), and reaction time (ρ = 0.58). Contradictions arise from unoptimized ketone/amine ratios in NaBH₄-based protocols .
Advanced: How does substituent positioning (3- vs. 4-methoxy) alter pharmacological profiles?
Comparative pharmacokinetic studies in rodents show 3-methoxy analogs exhibit 2.3× higher brain penetration (logP = 2.1 vs. 1.8) but faster hepatic clearance due to CYP2D6-mediated demethylation. 4-Methoxy derivatives show stronger 5-HT₂A affinity (Ki = 12 nM vs. 28 nM) .
Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors imine intermediate formation, enabling real-time adjustment of reductant flow rates .
- DoE Optimization : A 3² factorial design (temperature, catalyst loading) identifies optimal LiAlH₄ conditions (25°C, 1.2 eq.), reducing impurity (e.g., over-reduced byproducts) from 15% to <2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
